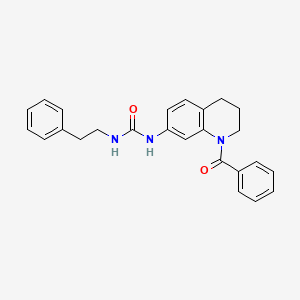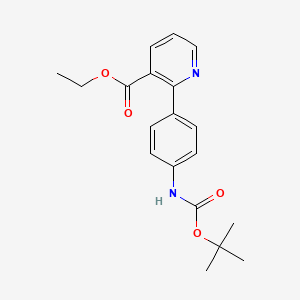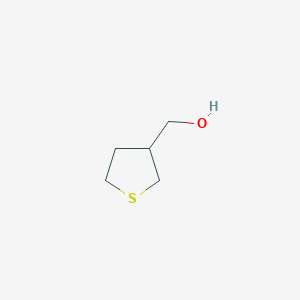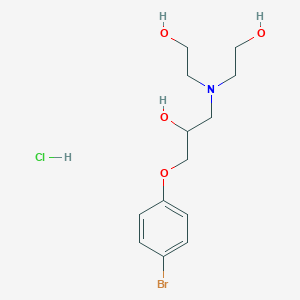![molecular formula C14H16N2O5 B2931605 1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-4-piperidinecarboxylic acid CAS No. 866132-02-7](/img/structure/B2931605.png)
1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-4-piperidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-4-piperidinecarboxylic acid is a useful research compound. Its molecular formula is C14H16N2O5 and its molecular weight is 292.291. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-4-piperidinecarboxylic acid, also known as 1-BCP, is the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor . AMPA receptors are a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system .
Mode of Action
1-BCP acts as a positive modulator of the AMPA receptor . It allosterically binds to the glutamate receptor 1 (GluR1)–GluR4 subunits of the AMPA receptor and limits desensitization, thus provoking an increase in amplitude of the receptor’s response .
Biochemical Pathways
The modulation of AMPA receptor activity by 1-BCP affects several biochemical pathways. In particular, it influences the pathways involved in synaptic transmission in the central nervous system
Result of Action
The modulation of AMPA receptor activity by 1-BCP has been shown to have significant effects. For instance, it has been demonstrated to ameliorate exercise-induced fatigue in mice . Mice treated with 1-BCP showed a significant increase in swimming time to exhaustion compared to the control group . Additionally, 1-BCP increased liver and muscle glycogen contents significantly, while decreasing lactic acid and blood urea nitrogen levels notably compared to the control group .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylcarbamoyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c17-13(18)9-3-5-16(6-4-9)14(19)15-10-1-2-11-12(7-10)21-8-20-11/h1-2,7,9H,3-6,8H2,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAJRVPWAFUGPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-methylphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2931523.png)


![3-cyclopentyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide](/img/structure/B2931528.png)
![N-[2-(dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B2931529.png)
![4-ethoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2931530.png)


![[4-(Trifluoromethyl)-1-bicyclo[2.2.2]octanyl]methanamine;hydrochloride](/img/structure/B2931536.png)

![4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2931541.png)


